molecular formula C20H14N2OS B253030 N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B253030
M. Wt: 330.4 g/mol
InChI Key: BMHFYKFUMFQHOX-UHFFFAOYSA-N
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Patent
US06034246

Procedure details

A mixture of 2-(4'-aminophenyl)benzothiazole (0.3 g, 1.32 mmol) and benzoyl chloride (0.3 ml) in pyridine (8 ml) was stirred at reflux for 2 hours, then cooled and poured into water (100 ml). The precipitate formed was filtered off, washed with water and dissolved in hot dichloromethane (12 ml). The resulting solution was cooled in an ice-bath and the solid was filtered off. The filtrate was evaporated and the residue was recrystallised from dichloromethane-methanol to give a white powder (0.36 g, 82.2%), m.p. 227.1-228.5° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
82.2%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[C:17](Cl)(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>N1C=CC=CC=1>[C:17]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:6][CH:7]=1)(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot dichloromethane (12 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from dichloromethane-methanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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